molecular formula C36H51NO11 B1198306 Bikhaconitine CAS No. 6078-26-8

Bikhaconitine

Cat. No. B1198306
CAS RN: 6078-26-8
M. Wt: 673.8 g/mol
InChI Key: CYIFGHJXUWZGSW-GRXCUHEDSA-N
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Description

Bikhaconitine is a diterpenoid.

Scientific Research Applications

Pharmacology of Bikhaconitine

Bikhaconitine, a diterpenoid alkaloid derived from varieties of Indian aconite, has been a subject of interest in pharmacological research. Initially isolated and characterized in the early 20th century, its physiological action shares similarities with other aconitines like indaconitine, a toxic alkaloid derived from Aconitum napellus var. hians (Cash & Dunstan, 1905)(Cash & Dunstan, 1905).

Alkaloid Composition

In a study of Aconitum ferox, bikhaconitine was identified as one of the minor alkaloids present in the roots, along with pseudaconitine, veratroyl pseudaconine, and diacetyl pseudaconitine (Purushothaman & Chandrasekharan, 1974)(Purushothaman & Chandrasekharan, 1974). This highlights bikhaconitine's role in the complex alkaloid profile of certain plant species.

Chemical Structure and Derivatives

The chemical structure of bikhaconitine was elucidated, revealing its composition and similarities to other aconitine alkaloids. This understanding is crucial for further pharmacological investigations (Tsuda & Marion, 1963)(Tsuda & Marion, 1963). Additionally, the study of norditerpenoid alkaloids from Aconitum ferox indicated the presence of bikhaconitine among other compounds, providing insights into its natural occurrence and potential applications (Hanuman & Katz, 1993)(Hanuman & Katz, 1993).

Other Research Areas

While the main focus is on bikhaconitine, other research areas, such as bibliometric studies in various scientific fields, also contribute to the broader understanding of scientific research and its evaluation (Mongeon & Paul-Hus, 2015)(Mongeon & Paul-Hus, 2015). These studies, although not directly related to bikhaconitine, provide context and methods that can be applied in evaluating the research landscape of specific compounds like bikhaconitine.

properties

CAS RN

6078-26-8

Product Name

Bikhaconitine

Molecular Formula

C36H51NO11

Molecular Weight

673.8 g/mol

IUPAC Name

[(1S,2R,3R,4R,5S,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C36H51NO11/c1-9-37-17-33(18-41-3)13-12-24(44-6)36-21-15-34(40)25(45-7)16-35(48-19(2)38,27(30(36)37)28(46-8)29(33)36)26(21)31(34)47-32(39)20-10-11-22(42-4)23(14-20)43-5/h10-11,14,21,24-31,40H,9,12-13,15-18H2,1-8H3/t21-,24+,25+,26-,27+,28+,29-,30?,31-,33+,34+,35-,36+/m1/s1

InChI Key

CYIFGHJXUWZGSW-GRXCUHEDSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)COC

SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)COC

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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